N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMADFTSXELFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CF)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3,4-Dimethoxyaniline with Fluoroacetyl Chloride
The most straightforward method involves reacting 3,4-dimethoxyaniline with fluoroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of fluoroacetyl chloride. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction to completion.
Reaction Conditions
- Molar Ratio: 1:1.2 (aniline to fluoroacetyl chloride)
- Temperature: 0–5°C (to minimize side reactions)
- Duration: 4–6 hours
- Yield: 58–67% after column chromatography (hexane/ethyl acetate, 3:1).
Side products include N,N-bis(fluoroacetyl)-3,4-dimethoxyaniline* (5–12%) due to over-acylation, necessitating careful stoichiometric control. The crude product is purified via silica gel chromatography, with the target compound eluting at Rₕ = 0.3–0.4.
Stepwise Synthesis via Intermediate Oxidation
An alternative route involves synthesizing 2-fluoroacetamide from ethyl fluoroacetate through ammonolysis, followed by coupling with 3,4-dimethoxybenzoyl chloride (Scheme 1). This method avoids handling volatile fluoroacetyl chloride directly.
Key Steps
- Ammonolysis of Ethyl Fluoroacetate:
Ethyl fluoroacetate reacts with concentrated ammonium hydroxide at 25°C for 24 hours, yielding 2-fluoroacetamide (89% purity). - Coupling with 3,4-Dimethoxybenzoyl Chloride:
Using N,N-diisopropylethylamine (DIPEA) as a base, 2-fluoroacetamide reacts with 3,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) at reflux (68°C) for 8 hours. The reaction proceeds via a mixed anhydride intermediate, with yields reaching 72% after recrystallization from ethanol.
Mechanistic Insights and Reaction Optimization
Role of Solvent and Base in Acylation Reactions
Polar aprotic solvents like DCM or THF enhance the electrophilicity of the acyl chloride, facilitating nucleophilic attack by the amine. Nonpolar solvents (e.g., toluene) result in slower reaction rates (<30% conversion after 12 hours). Bases such as TEA or DIPEA improve yields by neutralizing HCl, but excess base promotes hydrolysis of the acyl chloride.
Optimized Conditions
Fluorine-Directed Steric and Electronic Effects
The electron-withdrawing nature of the fluorine atom destabilizes the acyl chloride intermediate, increasing its reactivity. However, steric hindrance from the ortho-methoxy groups on the aniline ring slows the acylation step. Computational studies (DFT, B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for the rate-determining step, consistent with experimental observations of slower kinetics compared to non-fluorinated analogs.
Characterization and Analytical Data
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃):
- δ 6.82 (d, J = 8.4 Hz, 1H, ArH)
- δ 6.71 (d, J = 2.0 Hz, 1H, ArH)
- δ 6.66 (dd, J = 8.4, 2.0 Hz, 1H, ArH)
- δ 4.12 (s, 2H, COCH₂F)
- δ 3.89 (s, 3H, OCH₃)
- δ 3.88 (s, 3H, OCH₃).
¹⁹F NMR (376 MHz, CDCl₃):
IR (KBr):
Crystallographic Data (from Analogous Structures)
The crystal structure of a related compound, N-(2-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)ethyl)-2-fluoroacetamide, reveals a triclinic lattice with P1 symmetry. Hydrogen bonding between the amide N–H and sulfonyl oxygen stabilizes the crystal packing. While the target compound lacks the sulfonyl group, similar intermolecular interactions are expected between the amide and methoxy oxygen atoms.
Challenges and Mitigation Strategies
Byproduct Formation During Acylation
Over-acylation generates N,N-bis(fluoroacetyl) derivatives, which complicate purification. Strategies to suppress this include:
Fluorine-Induced Reactivity Issues
Fluoroacetyl chloride’s high reactivity leads to hydrolysis in moist environments. Solutions:
- Anhydrous Conditions: Rigorous drying of solvents and reagents.
- In Situ Generation: Preparing fluoroacetyl chloride from fluoroacetic acid and oxalyl chloride immediately before use.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluoroacetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the fluoroacetamide moiety plays a crucial role in its activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Comparable Compounds
Key Observations:
- Substituent Position Matters : The position of methoxy groups significantly impacts activity. For example, YF479 (2,4-dimethoxyphenyl) is a potent HDAC inhibitor, while 3,4-dimethoxyphenyl derivatives (e.g., compounds 8 and 9 in ) exhibit cytotoxicity, suggesting substituent orientation influences target selectivity .
- Fluorine vs. Halogen Substitution : The fluorine atom in N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide may enhance metabolic stability compared to chlorine-containing analogs (e.g., ). Fluorine’s small size and high electronegativity could reduce susceptibility to oxidative metabolism, similar to modifications in TMC/DMCHC .
Pharmacokinetic and Stability Considerations
- Metabolic Stability: Curcumin analogs with 3,4-dimethoxyphenyl groups (TMC/DMCHC) were engineered to block metabolic sites (phenolic and methylene groups), improving stability . The fluorine in this compound may similarly protect the acetamide backbone from enzymatic degradation.
- Bioavailability Challenges: Many dimethoxy-substituted compounds (e.g., curcuminoids) suffer from poor oral bioavailability. Structural modifications, such as fluorine incorporation, could address this, though preclinical pharmacokinetic studies are needed for confirmation .
Structural and Conformational Analysis
- The 3,4-dimethoxyphenyl group in the target compound may adopt a twisted conformation (e.g., 61.8° dihedral angle in ), affecting its ability to engage in π-π stacking or hydrogen bonding with biological targets .
- Electron-Donating vs. In contrast, chloro or fluoro substituents may alter dipole moments and binding kinetics .
Biological Activity
N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12FNO3
- Molecular Weight : 213.21 g/mol
- CAS Number : [Not provided in the search results]
The compound features a fluoroacetamide moiety attached to a 3,4-dimethoxyphenyl group, which is significant for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antinociceptive Effects : Similar compounds have shown analgesic properties, suggesting that this compound may also exhibit pain-relieving effects. Research indicates that derivatives with methoxy groups often enhance analgesic activity due to their ability to interact with pain receptors in the central nervous system .
- Anti-inflammatory Properties : The presence of the fluoroacetamide group has been linked to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, which may extend to this compound .
The biological effects of this compound may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Compounds containing the fluoroacetamide moiety often act as inhibitors of key enzymes involved in inflammatory pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators .
- Receptor Modulation : The compound may interact with neurotransmitter receptors in the central nervous system, modulating pain perception and inflammatory responses. This is supported by studies on structurally similar compounds that exhibit receptor affinity and activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antinociceptive | Pain relief in animal models | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Analgesic Activity
A study investigating the analgesic properties of similar compounds found that those with methoxy substitutions exhibited significant pain relief in rodent models. The study utilized a formalin test to measure pain response and indicated that the methoxy groups enhance interaction with opioid receptors .
Case Study: Anti-inflammatory Mechanism
In a separate investigation focused on anti-inflammatory mechanisms, compounds like this compound were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential pathway through which the compound exerts its anti-inflammatory effects .
Q & A
Q. What are the recommended synthetic routes for N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide, and how can reaction yields be optimized?
Methodological Answer:
- Coupling Agents : Use carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with dichloromethane as a solvent. Triethylamine is critical for maintaining a basic environment to activate the carboxyl group .
- Precursor Selection : Start with 3,4-dimethoxyaniline and fluoroacetic acid derivatives. For analogs, diphenylacetic acid and halogenated anilines have been successfully coupled via EDC-mediated reactions .
- Purification : Slow evaporation from methylene chloride/N,N-dimethylformamide (1:1 v/v) yields single crystals suitable for structural validation .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., C–H···O interactions) and dihedral angles between aromatic rings to validate spatial arrangement .
- Spectroscopy :
- NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and fluorine coupling patterns.
- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
Q. What analytical methods are suitable for assessing purity and detecting impurities?
Methodological Answer:
- HPLC/LC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm). Impurity thresholds should follow pharmacopeial guidelines (e.g., ≤0.1% for individual impurities) .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions or decomposition events.
Advanced Research Questions
Q. How do polymorphism and crystal packing influence the physicochemical properties of this compound?
Methodological Answer:
- Crystallization Conditions : Vary solvent polarity (e.g., DMF vs. ethanol) to isolate polymorphs. Evidence shows that hydrogen bonding (e.g., N–H···O) stabilizes chains along crystal axes .
- Impact on Solubility : Polar solvents favor polymorphs with higher solubility due to disrupted π-π stacking. Quantify solubility via shake-flask methods.
- Stability Studies : Monitor hygroscopicity and thermal stability of polymorphs using dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA).
Q. How should researchers address contradictions in bioactivity or toxicity data across studies?
Methodological Answer:
- Toxicological Profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies. The EFSA mandates revision of toxicity data for structurally similar amides when new evidence arises .
- Bioactivity Discrepancies : Evaluate substituent effects. For example, 3,4-dimethoxy groups in HDAC inhibitors like YF479 enhance binding affinity, but fluorination may alter metabolic stability .
- Dose-Response Analysis : Use Hill slope models to distinguish between efficacy and off-target effects.
Q. What strategies stabilize this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dimethoxyaryl moiety.
- Hydrolytic Stability : Buffer solutions (pH 4–6) minimize amide bond hydrolysis. Accelerated stability studies (40°C/75% RH) predict shelf life .
- Oxygen Sensitivity : Use inert gas (N₂) purging during lyophilization to prevent oxidation.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
